molecular formula C21H22N2O5S B557713 Fmoc-D-Cys(Acm)-OH CAS No. 168300-88-7

Fmoc-D-Cys(Acm)-OH

Cat. No. B557713
M. Wt: 414,48 g/mole
InChI Key: CSMYOORPUGPKAP-LJQANCHMSA-N
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Description

“Fmoc-D-Cys(Acm)-OH” is a standard building block used for the introduction of D-cysteine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 414.48 g/mol .


Synthesis Analysis

The synthesis of peptides containing Cys presents special challenges to the peptide chemist. A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS. The choice depends on the nature of the desired peptide and synthetic strategy . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure .


Molecular Structure Analysis

The molecular structure of “Fmoc-D-Cys(Acm)-OH” is represented by the Hill Formula: C21H22N2O5S .


Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .


Physical And Chemical Properties Analysis

“Fmoc-D-Cys(Acm)-OH” is a white to slight yellow to beige powder . It has a melting point of 143-145 °C .

Scientific Research Applications

1. Specific Scientific Field The primary field of application for “Fmoc-D-Cys(Acm)-OH” is in Chemistry , specifically in the area of Peptide Synthesis .

3. Detailed Description of the Methods of Application or Experimental Procedures In solid-phase peptide synthesis (SPPS), the amino acid “Fmoc-D-Cys(Acm)-OH” is attached to a solid support (like a resin bead ). The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained. After the sequence is complete, the Acm group can be removed to allow the formation of disulfide bonds .

1. Protein and Peptide Science “Fmoc-D-Cys(Acm)-OH” is used in the field of protein and peptide science . The protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

2. Solid Phase Peptide Synthesis (SPPS) “Fmoc-D-Cys(Acm)-OH” is used in SPPS . It is attached to a solid support like a resin bead . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained .

3. Use with Different Resins “Fmoc-D-Cys(Acm)-OH” can be used with different types of resins. For example, it can be used with Wang resin or TentaGel® S AC Resin . The choice of resin can affect the properties of the final peptide, such as its solubility and stability .

1. Use in Protein and Peptide Science “Fmoc-D-Cys(Acm)-OH” is used in the field of protein and peptide science . The protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

2. Use in Solid Phase Peptide Synthesis (SPPS) “Fmoc-D-Cys(Acm)-OH” is used in SPPS . It is attached to a solid support like a resin bead . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained .

3. Use with Different Resins “Fmoc-D-Cys(Acm)-OH” can be used with different types of resins. For example, it can be used with Wang resin or TentaGel® S AC Resin . The choice of resin can affect the properties of the final peptide, such as its solubility and stability .

Safety And Hazards

“Fmoc-D-Cys(Acm)-OH” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection/hearing protection when handling this chemical .

properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(Acm)-OH

CAS RN

168300-88-7
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Cesarone, OP Edupuganti, CP Chen… - Bioconjugate …, 2007 - ACS Publications
IRS-1 overexpression has been associated with breast cancer development, hormone independence and antiestrogen resistance. IRS-1 is a major downstream signaling protein for …
Number of citations: 96 pubs.acs.org
M Handula, D Chapeau, Y Seimbille - Open Chemistry, 2023 - degruyter.com
Dual functionalization of targeting vectors, such as peptides and antibodies, is still synthetically challenging despite the increasing demand for such molecules serving multiple …
Number of citations: 3 www.degruyter.com
K Krieger, B Wängler, R Schirrmacher… - …, 2020 - Wiley Online Library
NPY(Y 1 )R (neuropeptide Y receptor subtype 1) is an important target structure for tumor‐specific imaging and therapy as this receptor subtype is overexpressed in very high density …
S Koustoulidou, M Handula, C de Ridder, D Stuurman… - Pharmaceuticals, 2022 - mdpi.com
Somatostatin receptor subtype 2 (SSTR2) has become an essential target for radionuclide therapy of neuroendocrine tumors (NETs). JR11 was introduced as a promising antagonist …
Number of citations: 4 www.mdpi.com
D Shen, B Xu, K Liang, R Tang, GP Sudlow… - Nature biomedical …, 2020 - nature.com
The heterogeneity and continuous genetic adaptation of tumours complicate their detection and treatment via the targeting of genetic mutations. However, hallmarks of cancer such as …
Number of citations: 40 www.nature.com
IG Dude - 2017 - open.library.ubc.ca
Somatostatin receptors (sstrs) are G-protein coupled receptors that modulate hormone secretions. Their overexpression on neuroendocrine tumours (NETs) has enabled successful …
Number of citations: 4 open.library.ubc.ca
DK DE, FI ES, GB FR, IE GR, LU IT, PT NL - IMAGE, 1995 - researchgate.net
(57) Abstract The invention relates to a compound of formula (I), wherein m is 2 to 15, X is arylcarbonyl, arylsulfonyl, cycloalkylcarbonyl, cycloalkanesulfonyl, hetero-cyclylcarbonyl or …
Number of citations: 4 www.researchgate.net
M Pourghiasian - 2015 - open.library.ubc.ca
In the past years, peptide based radiopharmaceuticals have turned into favorable molecular imaging agents for specific targeting of cancer. This is mainly because many tumors happen …
Number of citations: 1 open.library.ubc.ca
GV Cesarone - 2007 - search.proquest.com
Breast cancer is classified into two major groups. The first is estrogen receptor alpha (ER-a) positive and represents approximately two-thirds of breast cancer. These breast cancers are …
Number of citations: 3 search.proquest.com
Y Tian - 2003 - search.proquest.com
The broadly neutralizing HIV-1 antibody 2F5 binds to a linear peptide epitope ELDKWA in the envelope protein, gp41, of the HIV-1. We proposed to design conformationally constrained …
Number of citations: 2 search.proquest.com

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